2,4-dichloro-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5-methylbenzenesulfonamide
Description
Propriétés
IUPAC Name |
2,4-dichloro-N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N4O2S2/c1-10-6-16(15(19)8-14(10)18)27(24,25)20-5-4-13-9-26-17(21-13)23-12(3)7-11(2)22-23/h6-9,20H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDPBZAHTCRHTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCCC2=CSC(=N2)N3C(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
2,4-Dichloro-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5-methylbenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the compound's biological activity, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A thiazole ring
- A pyrazole moiety
- A sulfonamide group
Its molecular formula is with a molecular weight of approximately 367.28 g/mol. The presence of multiple functional groups contributes to its biological activity.
Cytotoxic Effects
Recent studies have highlighted the cytotoxic effects of compounds containing the pyrazole and thiazole moieties. For instance, derivatives similar to 2,4-dichloro-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5-methylbenzenesulfonamide have shown significant activity against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5f | C6 | 5.13 | Induces apoptosis |
| 5f | SH-SY5Y | 5.00 | Cell cycle arrest |
In this context, compound 5f , a derivative of the pyrazole class, exhibited an IC50 value of 5.13 µM against the C6 glioma cell line, indicating potent cytotoxicity compared to standard chemotherapeutic agents like 5-FU (IC50 = 8.34 µM) .
The mechanisms through which these compounds exert their effects include:
- Induction of Apoptosis : Flow cytometry analysis revealed that treatment with compound 5f led to significant apoptosis in C6 cells.
- Cell Cycle Arrest : The compound caused cell cycle arrest predominantly in the G0/G1 phase (45.1%), followed by S phase (32.9%) and G2/M phase (19.5%) .
Study on Thiazole-Pyrazole Derivatives
A study investigated various thiazole-pyrazole derivatives for their anticancer properties. The results indicated that modifications on the pyrazole ring significantly influenced cytotoxicity and selectivity towards cancer cells over normal cells .
Inhibitory Action on Enzymes
Another study focused on the structural aspects of thiazolidinones related to Mur enzymes in Mycobacterium tuberculosis. The findings suggested that similar compounds could act as effective inhibitors by mimicking essential interactions within enzymatic pathways .
Q & A
Q. What are the standard protocols for synthesizing this sulfonamide-pyrazole-thiazole hybrid compound?
- Methodological Answer : The synthesis typically involves multi-step reactions. A common approach includes:
Thiazole Ring Formation : Reacting substituted pyrazole-thiol derivatives with α-haloketones in ethanol under reflux (4–6 hours) to form the thiazole core .
Sulfonamide Coupling : Introducing the sulfonamide group via nucleophilic substitution between a chlorosulfonated benzene derivative and the amine-functionalized thiazole intermediate. Glacial acetic acid is often used as a catalyst .
Purification : Products are isolated via solvent evaporation, followed by recrystallization from ethanol-DMF mixtures (1:1) to achieve >95% purity .
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- Spectroscopy :
- 1H/13C NMR : Assign peaks using deuterated DMSO to confirm substituent positions (e.g., pyrazole methyl groups at δ 2.1–2.3 ppm, thiazole protons at δ 6.8–7.2 ppm) .
- FT-IR : Validate sulfonamide S=O stretches at 1150–1350 cm⁻¹ and pyrazole C=N vibrations at 1600–1650 cm⁻¹ .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragments (e.g., loss of Cl or CH₃ groups) .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer :
- Antimicrobial Assays : Test against Gram-positive bacteria (e.g., S. aureus) using agar dilution (MIC values: 8–32 µg/mL) .
- Enzyme Inhibition : Screen for COX-2 or kinase inhibition via fluorometric assays (IC₅₀ values compared to celecoxib as a control) .
Advanced Research Questions
Q. How can experimental design optimize synthesis yield and purity?
- Methodological Answer : Use Design of Experiments (DoE) to assess variables:
- Factors : Solvent polarity (ethanol vs. acetonitrile), catalyst loading (acetic acid: 0.5–5 mol%), and reaction time (2–8 hours) .
- Response Surface Modeling : Identify optimal conditions (e.g., 3 mol% acetic acid in ethanol, 5-hour reflux achieves 89% yield) .
- Contradiction Note : Ethanol enhances thiazole cyclization but may reduce sulfonamide solubility; DMF co-solvents mitigate this .
Q. How to analyze structure-activity relationships (SAR) for pyrazole-sulfonamide derivatives?
- Methodological Answer :
- Comparative Studies : Test analogs with:
| Substituent Modification | Biological Activity Trend | Reference |
|---|---|---|
| 3,5-Dimethylpyrazole → 4-Chlorophenyl | ↑ Anticancer (p53 activation) | |
| Thiazole → Thiadiazole | ↓ Solubility, ↑ COX-2 selectivity |
- Computational Modeling : Use DFT to calculate electrostatic potential maps, correlating electron-deficient thiazole regions with kinase binding .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Reproducibility Checks : Control variables like solvent residuals (e.g., DMF in crystallization lowers MIC by 50% ).
- Targeted Assays : Use isogenic cell lines (e.g., COX-2 KO vs. WT) to isolate mechanism-specific effects .
- Meta-Analysis : Pool data from analogs (e.g., pyrazole-thiazole vs. pyrazole-triazole hybrids) to identify scaffold-specific trends .
Q. What computational methods predict interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 1CX2 for COX-2) to prioritize sulfonamide and pyrazole interactions .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2 Å for thiazole hinge region in kinase targets) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
